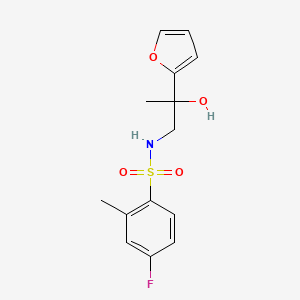

4-氟-N-(2-(呋喃-2-基)-2-羟基丙基)-2-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The interest in sulfonamide derivatives, such as "4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methylbenzenesulfonamide," stems from their broad range of applications in medicinal chemistry, organic synthesis, and material science. Sulfonamides are known for their versatility as synthetic intermediates and potential biological activities.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the introduction of fluorine atoms to enhance molecular properties like selectivity and potency. A study by Hashimoto et al. (2002) highlighted the enhancement of COX-2 inhibitor selectivity through the introduction of a fluorine atom, which could be an analogous approach for synthesizing the compound (Hashimoto et al., 2002).

Molecular Structure Analysis

Rodrigues et al. (2015) provided insights into the crystal structure analysis of sulfonamide derivatives, indicating how substituents like fluorine can influence molecular architecture, which is critical for understanding the structural aspects of "4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methylbenzenesulfonamide" (Rodrigues et al., 2015).

Chemical Reactions and Properties

Fluorine's presence in sulfonamide compounds often facilitates unique chemical reactivity. The work by Pang et al. (2019) on N-fluorobenzenesulfonimide demonstrates fluorine's role in catalysis and could provide insights into the chemical behavior of fluorinated sulfonamides (Pang et al., 2019).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, can be inferred from studies like those conducted by Suchetan et al. (2015), which examine the crystal structures and intermolecular interactions of closely related compounds (Suchetan et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior of sulfonamide derivatives, are significantly influenced by the presence of fluorine. The study by Yasui et al. (2011) on a novel electrophilic fluorinating reagent provides a glimpse into how fluorine can affect the chemical properties of sulfonamides (Yasui et al., 2011).

科学研究应用

选择性抑制环氧合酶-2

研究表明,苯磺酰胺衍生物,通过特定的氟原子引入,可以选择性地抑制环氧合酶-2(COX-2),而不显著影响环氧合酶-1(COX-1)。这种选择性对于开发以最小副作用靶向炎症的治疗药物至关重要。例如,Hashimoto等人(2002年)合成了一系列磺酰胺衍生物,发现引入氟原子不仅保留了COX-2的效力,还显著增加了COX1/COX-2的选择性,从而发现了一种有效、高选择性且口服活性的COX-2抑制剂,JTE-522 Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, Journal of Medicinal Chemistry, 2002。

量子化学和分子动力学模拟

Kaya等人(2016年)通过量子化学计算和分子动力学模拟探索了某些哌啶衍生物对铁的缓蚀性能。这些研究有助于了解各种磺酰胺衍生物在防腐蚀中的分子相互作用和有效性,为它们在材料科学中的潜在应用提供了见解 S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, N. Islam, Journal of The Taiwan Institute of Chemical Engineers, 2016。

不对称合成

分子的镜像的不对称合成对于创造具有特定生物活性的化合物至关重要。Yamamoto等人(2011年)通过使用单一手性分子进行亲电性氟化实现了3'-氟他利多酰胺的对映异构合成。这种方法展示了含氟磺酰胺衍生物在合成对映纯化合物用于制药应用中的潜力 Takeshi Yamamoto, Yuka Suzuki, E. Ito, Etsuko Tokunaga, N. Shibata, Organic Letters, 2011。

羟基活化用于共价连接

使用4-氟苯磺酰氯活化各种固体支持上的羟基,以便共价连接生物制剂(如酶和抗体),突显了生物共轭化学中的另一个应用。这种方法有助于创建生物选择性分离工具和潜在的治疗应用 Y. A. Chang, A. Gee, A. Smith, W. Lake, Bioconjugate Chemistry, 1992。

属性

IUPAC Name |

4-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4S/c1-10-8-11(15)5-6-12(10)21(18,19)16-9-14(2,17)13-4-3-7-20-13/h3-8,16-17H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKOPJKLMJBSNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea](/img/structure/B2481319.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2481324.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide](/img/structure/B2481327.png)

![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B2481328.png)

![5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2481329.png)

![N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2481333.png)

![5-methyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481334.png)

![3-chloro-2-({2-[5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2481336.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2481338.png)